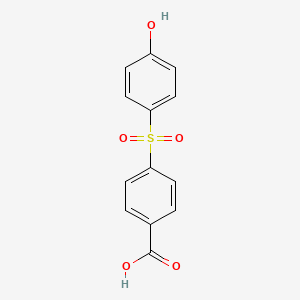

4-(4-Hydroxy-benzenesulfonyl)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-Hydroxy-benzenesulfonyl)-benzoic acid” is also known as 4-Hydroxybenzenesulfonic acid . It has the molecular formula C6H6O4S and a molecular weight of 174.174 . It is used as a redox-mediator in the laccase-catalyzed degradation of indigo, a textile dye . It is also used in oilfield chemicals, metal working, and as a polymerization catalyst .

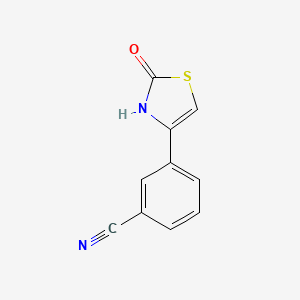

Molecular Structure Analysis

The molecular structure of “4-(4-Hydroxy-benzenesulfonyl)-benzoic acid” consists of a benzene ring with a hydroxy group and a benzenesulfonyl group attached to it . The 3D structure of the molecule can be viewed using specific software .Scientific Research Applications

Gut Function Regulation

4-(4-Hydroxy-benzenesulfonyl)-benzoic acid, due to its similarity with benzoic acid, may have implications in regulating gut functions. Benzoic acid has been shown to potentially improve gut functions such as digestion, absorption, and barrier functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration might lead to gut health damage (Mao et al., 2019).

Antioxidant and Antimicrobial Properties

Various natural carboxylic acids, structurally related to 4-(4-Hydroxy-benzenesulfonyl)-benzoic acid, exhibit significant biological activity. The presence of hydroxyl groups and conjugated bonds in carboxylic acids seems to play a crucial role in their antioxidant, antimicrobial, and cytotoxic activities. For example, rosmarinic acid showed the highest antioxidant activity among studied compounds, highlighting the potential of structurally similar compounds (Godlewska-Żyłkiewicz et al., 2020).

Photoactivity in Cosmetic and Therapeutic Formulations

Hydroxy acids, a class of compounds related to 4-(4-Hydroxy-benzenesulfonyl)-benzoic acid, are widely used for beneficial skin effects in cosmetic and therapeutic formulations. Their applications vary significantly, ranging from treating photoaging, acne, and pigmentation disorders to psoriasis. The safety of these formulations, especially under prolonged sun exposure, is a crucial aspect of their application (Kornhauser et al., 2010).

Role in Advanced Oxidation Processes

In the context of advanced oxidation processes (AOPs), carboxylic acids like 4-(4-Hydroxy-benzenesulfonyl)-benzoic acid may play a role in the degradation of pollutants. AOPs are employed to treat various recalcitrant compounds in water treatment processes, where the kinetics, mechanisms, and by-products of these reactions are of significant interest. Understanding these processes can contribute to enhancing the degradation of pollutants by AOP systems (Qutob et al., 2022).

Safety and Hazards

The safety data sheet for a related compound, 4-Hydroxybenzenesulfonyl chloride, suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, personal protective equipment should be used and personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

Similar compounds such as benzenesulfonic acid derivatives have been known to interact with various biological targets

Mode of Action

The exact mode of action of 4-(4-Hydroxy-benzenesulfonyl)-benzoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that sulfonic acid derivatives often act as hydrogen bond donors in biochemical interactions . They may interact with their targets through the formation of these hydrogen bonds, leading to changes in the target’s function or structure .

Biochemical Pathways

Related compounds have been used in the preparation of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers . These applications suggest that the compound may interact with metal ions and participate in coordination chemistry.

Pharmacokinetics

Sulfonic acid derivatives are generally soluble in water and ethanol , which could potentially influence their absorption and distribution in the body

Result of Action

Given the compound’s potential interactions with metal ions and its possible role in coordination chemistry , it may have effects on processes that involve these ions.

properties

IUPAC Name |

4-(4-hydroxyphenyl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8,14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQHZOVQJQIZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2423360.png)

![2-(2-fluorophenoxy)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2423362.png)

![4-butyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2423365.png)

![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2423366.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2423368.png)

![N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide](/img/structure/B2423369.png)

![(E)-2-(N-methylmethylsulfonamido)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2423372.png)